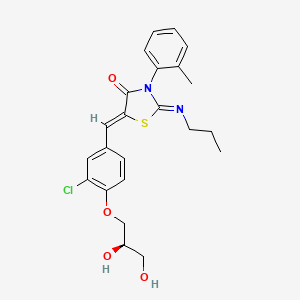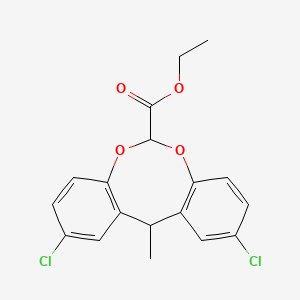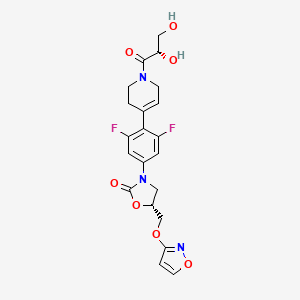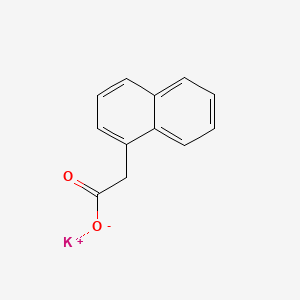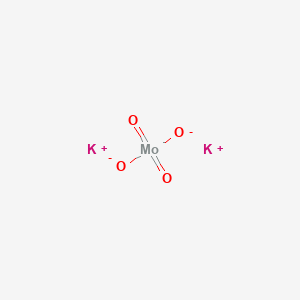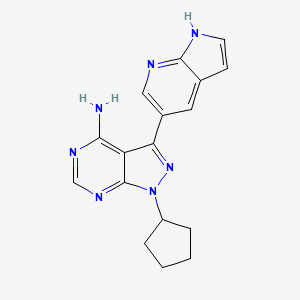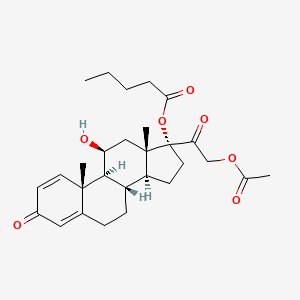
PD 173212
Descripción general
Descripción
PD 173212: es un bloqueador selectivo de los canales de calcio sensibles al voltaje tipo N (Cav2.2). Es conocido por su potente inhibición de la entrada de calcio en las células de neuroblastoma humano y ha demostrado eficacia en varios modelos in vivo .
Aplicaciones Científicas De Investigación
PD 173212 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como herramienta para estudiar la función y la regulación de los canales de calcio.
Biología: Se emplea en la investigación sobre la señalización neuronal y la liberación de neurotransmisores.
Medicina: Se investiga por sus posibles efectos terapéuticos en afecciones que implican actividad anormal de los canales de calcio, como el dolor crónico y la epilepsia.
Industria: Se utiliza en el desarrollo de nuevos medicamentos dirigidos a los canales de calcio
Mecanismo De Acción
PD 173212 ejerce sus efectos bloqueando selectivamente los canales de calcio sensibles al voltaje tipo N (Cav2.2). Esta inhibición evita la entrada de calcio en las células, modulando así diversos procesos celulares como la liberación de neurotransmisores y la contracción muscular. La selectividad del compuesto para los canales de tipo N sobre otros tipos de canales de calcio (por ejemplo, tipo L, tipo P/Q) lo convierte en una herramienta valiosa para estudiar funciones específicas de los canales de calcio .
Análisis Bioquímico
Biochemical Properties
PD 173212 plays a significant role in biochemical reactions by selectively blocking N-type (Cav2.2) voltage-sensitive calcium channels (VSCCs) . It potently inhibits VSCC-mediated calcium influx in IMR-32 human neuroblastoma cells . The compound interacts with these channels and blocks them, thereby inhibiting the influx of calcium ions .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. In IMR-32 human neuroblastoma cells, it inhibits VSCC-mediated calcium influx . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to N-type (Cav2.2) voltage-sensitive calcium channels (VSCCs), leading to their blockage . This blockage inhibits the influx of calcium ions into the cells . The compound does not significantly affect sodium or potassium channels .
Temporal Effects in Laboratory Settings
It has been shown to have in vivo efficacy in a murine audiogenic seizure model
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: PD 173212 se puede sintetizar a través de una serie de reacciones químicas que involucran el acoplamiento de aminoácidos específicos y compuestos aromáticos. El proceso normalmente implica el uso de grupos protectores para asegurar reacciones selectivas en los sitios deseados. El producto final se obtiene mediante pasos de desprotección y purificación .
Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye el uso de reactores automatizados y sistemas de purificación para optimizar la producción y mantener la consistencia .
Análisis De Reacciones Químicas
Tipos de reacciones: PD 173212 experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas .
Reactivos y condiciones comunes:
Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones normalmente implican temperaturas moderadas y atmósferas inertes.
Reacciones de oxidación: Se utilizan agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno en condiciones controladas.
Reacciones de reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio en condiciones anhidras
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados con grupos funcionales modificados, mientras que las reacciones de oxidación y reducción pueden conducir a cambios en el estado de oxidación del compuesto .
Comparación Con Compuestos Similares
PD 173212 es único en su alta selectividad y potencia para los canales de calcio tipo N. Los compuestos similares incluyen:
ω-Conotoxina GVIA: Una toxina peptídica que también bloquea los canales de calcio tipo N, pero con un mecanismo de acción diferente.
Ziconotida: Una versión sintética de la ω-conotoxina MVIIA, utilizada clínicamente para el manejo del dolor.
Gabapentina: Un fármaco que afecta indirectamente los canales de calcio modulando la actividad de las subunidades auxiliares
This compound destaca por su pequeño tamaño molecular y su facilidad de síntesis en comparación con los bloqueadores basados en péptidos como la ω-conotoxina GVIA .
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53N3O3/c1-27(2)23-34(41(9)25-29-15-19-31(20-16-29)37(3,4)5)36(43)39-33(35(42)40-38(6,7)8)24-28-17-21-32(22-18-28)44-26-30-13-11-10-12-14-30/h10-22,27,33-34H,23-26H2,1-9H3,(H,39,43)(H,40,42)/t33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDHMGROXQUFNR-HEVIKAOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(C)(C)C)N(C)CC3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(C)(C)C)N(C)CC3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432752 | |
| Record name | (2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217171-01-2 | |
| Record name | PD-173212 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217171012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-173212 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7UUP5FPKC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


